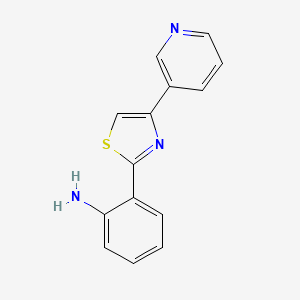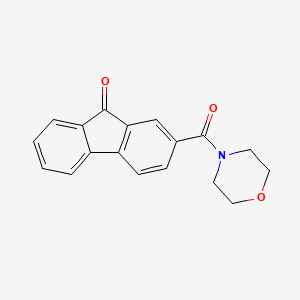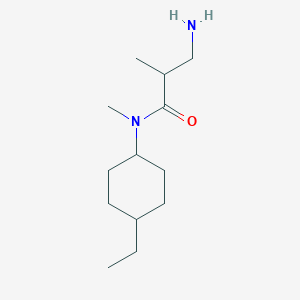![molecular formula C15H16N2O3 B7589448 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, also known as MQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been shown to have a wide range of biological activities. MQCA has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用机制
The mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is believed to exert its effects through this mechanism.
Biochemical and Physiological Effects:
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid in lab experiments is its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This makes 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid a useful tool for studying the role of epigenetic modifications in various biological processes. However, one of the limitations of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid research. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, which could improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, particularly in the field of cancer research. Further studies are needed to fully understand the mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid and to identify its molecular targets. Additionally, the development of more soluble forms of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid could improve its usefulness as a research tool.
合成方法
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be synthesized using several methods, including the reaction of quinoline-2-carbonyl chloride with methylamine, followed by the reaction of the resulting intermediate with butanoic acid. Other methods involve the reaction of quinoline-2-carboxylic acid with methylamine and butyric anhydride. The purity and yield of the synthesized 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be improved by using different solvents and purification techniques.
科学研究应用
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-[methyl(quinoline-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-13(15(19)20)17(2)14(18)12-9-8-10-6-4-5-7-11(10)16-12/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAFJXWIICCQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)


![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)




![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)